Naltriben mesylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

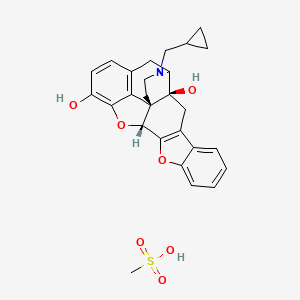

(1S,2S,13R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4.CH4O3S/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14;1-5(2,3)4/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2;1H3,(H,2,3,4)/t20?,24-,25-,26+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRFZOCDAWPIBB-XXCZMEBESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Naltriben Mesylate: A Technical Guide to its Function as a TRPM7 Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of naltriben (B52518) mesylate as a selective activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a protein implicated in a multitude of physiological and pathological processes. Naltriben, traditionally known as a delta-opioid receptor antagonist, has emerged as a valuable pharmacological tool for elucidating the complex roles of TRPM7.[1][2][3] This document details the mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols for studying its effects, and presents visual representations of the associated signaling pathways and experimental workflows. The information compiled herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize naltriben mesylate in their investigations of TRPM7 function and its therapeutic potential.

Introduction to TRPM7 and this compound

The Transient Receptor Potential Melastatin 7 (TRPM7) is a unique bifunctional protein that combines a non-selective cation channel with a C-terminal alpha-kinase domain.[1][4] This "chanzyme" is ubiquitously expressed and plays a critical role in cellular magnesium homeostasis, calcium signaling, and the regulation of various cellular processes, including proliferation, migration, and survival.[1][5] Given its involvement in diverse physiological functions, dysregulation of TRPM7 has been linked to several pathologies, including cancer, cardiac fibrosis, and neurological disorders, making it an attractive target for drug development.[1][2][6]

Naltriben is a small organic molecule that was initially identified as a selective antagonist of the delta-2 opioid receptor.[7][8][9] More recently, it has been characterized as a potent and selective activator of the TRPM7 channel.[1][2] This dual functionality underscores the importance of careful experimental design when using naltriben to probe TRPM7 activity. Notably, its activating effect on TRPM7 is independent of its action on opioid receptors. Structurally related compounds like naltrindole (B39905) do not activate TRPM7, highlighting the specific structure-activity relationship for TRPM7 modulation.[1]

Mechanism of Action

Cryo-electron microscopy and molecular dynamics simulations have provided insights into the structural basis of naltriben's activating mechanism.[12] Binding of naltriben is proposed to induce significant conformational changes in both the N-terminal melastatin homology regions (MHR1-4) and the transmembrane domain (TMD), ultimately leading to the opening of the channel pore.[13] Mutagenesis studies suggest that the binding site for naltriben is likely located within or near the TRP domain of the channel.[1][2][5]

Quantitative Data

The following tables summarize the key quantitative parameters associated with the activation of TRPM7 by this compound, as reported in the scientific literature.

| Parameter | Value | Cell Type / System | Reference |

| EC50 | ~20 µM | Recombinant TRPM7 | [1][6] |

| Experimental Observation | Cell Type | Naltriben Concentration | Effect | Reference |

| Current Density Increase | U87 Glioblastoma Cells | 50 µM | From 9.7 ± 2.4 pA/pF to 31.3 ± 4.9 pA/pF at +100 mV | [6] |

| Calcium Influx (Fura-2 Ratio) | U87 Glioblastoma Cells | 50 µM | Increase of 0.65 ± 0.04 from baseline | [6] |

| Cell Viability (MTT Assay) | U87 Glioblastoma Cells | 25-100 µM (24h) | Dose-dependent reduction | [6] |

| Cell Migration & Invasion | U87 Glioblastoma Cells | Not specified | Significantly enhanced | [6][14][15] |

| MMP-2 Protein Expression | U87 Glioblastoma Cells | Not specified | Increased | [6] |

| MAPK/ERK Signaling | U87 Glioblastoma Cells | Not specified | Enhanced (p-ERK1/2 levels increased) | [6][14] |

| PI3K/Akt Signaling | U87 Glioblastoma Cells | Not specified | No significant change | [6][14] |

Downstream Signaling Pathways

Activation of TRPM7 by naltriben initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+. One of the most well-documented downstream pathways affected is the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway.[4][6][14] The increased intracellular Ca2+ concentration upon TRPM7 activation leads to the phosphorylation and subsequent activation of ERK1/2. This, in turn, can modulate the expression of downstream effectors such as Matrix Metalloproteinase-2 (MMP-2), which plays a crucial role in the degradation of the extracellular matrix and thereby facilitates cell migration and invasion.[6] Interestingly, studies in glioblastoma cells have shown that naltriben-mediated TRPM7 activation does not significantly impact the PI3K/Akt signaling pathway.[6][14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on TRPM7.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ion currents flowing through the TRPM7 channel in the plasma membrane of a single cell.

-

Cell Preparation: Culture cells (e.g., HEK293 cells overexpressing TRPM7 or a cell line with endogenous TRPM7 like U87) on glass coverslips.

-

Pipette Solution (Intracellular): A typical solution contains (in mM): 145 Cs-methanesulfonate, 8 NaCl, 10 HEPES, and 10 EGTA. The pH is adjusted to 7.2 with CsOH. The resistance of the fire-polished borosilicate glass pipettes should be between 5-10 MΩ.[6]

-

External Solution (Extracellular): A standard solution can be used. For studying TRPM7, a divalent-free (DVF) solution is often used to maximize outward currents.

-

Recording Procedure:

-

Establish a whole-cell configuration.

-

Apply a voltage ramp protocol, for example, from -100 mV to +100 mV over 400 ms, repeated at 5-second intervals.[6]

-

Record baseline currents.

-

Perfuse the cell with the external solution containing this compound at the desired concentration (e.g., 50 µM).

-

Record the potentiated currents.

-

Perform a washout with the control external solution to observe the reversibility of the effect.

-

-

Data Analysis: Measure the current amplitudes at specific voltages (e.g., +80 mV and -80 mV) and plot them over time. Generate current-voltage (I-V) relationship curves before, during, and after naltriben application.

Fura-2 Ratiometric Calcium Imaging

This method allows for the measurement of changes in intracellular calcium concentration in response to TRPM7 activation by naltriben.

-

Cell Preparation: Plate cells on glass-bottom dishes.

-

Dye Loading: Incubate cells with Fura-2 AM (e.g., 2 µM) in the dark for 30 minutes at room temperature.[6]

-

Imaging Procedure:

-

Mount the dish on an inverted microscope equipped for ratiometric imaging.

-

Perfuse with a basal buffer solution.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Perfuse with the buffer containing this compound (e.g., 50 µM).

-

Continuously record the fluorescence changes.

-

After the response, perfuse with the basal buffer for washout.

-

-

Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). An increase in this ratio indicates an increase in intracellular Ca2+.

Cell Migration and Invasion Assays

These assays are used to assess the functional consequences of naltriben-mediated TRPM7 activation on cell motility.

-

Scratch Wound Assay (Migration):

-

Grow cells to a confluent monolayer in a multi-well plate.

-

Create a "scratch" in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove dislodged cells.

-

Add media containing either vehicle control or this compound.

-

Image the scratch at time 0 and at subsequent time points (e.g., 24 hours).

-

Measure the width of the scratch to quantify cell migration into the empty space.

-

-

Matrigel Invasion Assay (Invasion):

-

Use transwell inserts with a porous membrane coated with Matrigel.

-

Seed cells in serum-free media in the upper chamber. Add naltriben or vehicle control.

-

Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubate for a period that allows for invasion (e.g., 24-48 hours).

-

Remove non-invading cells from the top of the membrane.

-

Fix and stain the invading cells on the bottom of the membrane.

-

Count the number of stained cells to quantify invasion.

-

Western Immunoblotting

This technique is used to detect changes in the protein levels and phosphorylation status of downstream signaling molecules.

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST).

-

Incubate with primary antibodies against the proteins of interest (e.g., p-ERK, total ERK, MMP-2, and a loading control like GAPDH).

-

Wash and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Selectivity and Off-Target Effects

While naltriben is a selective activator of TRPM7, it is crucial to acknowledge its primary established role as a delta-opioid receptor antagonist.[8] At a concentration of 50 µM, naltriben has been shown to have no effect on other TRP channels, including TRPM2, TRPM8, and TRPV1.[1][6] However, at high doses, it may also exhibit kappa-opioid agonist activity.[8][9] Therefore, appropriate controls, such as using TRPM7 knockout/knockdown models or co-application with TRPM7 inhibitors (e.g., NS8593), are essential to confirm that the observed effects are indeed mediated by TRPM7 activation.

Conclusion

This compound has proven to be an invaluable tool for investigating the physiological and pathophysiological roles of the TRPM7 channel. Its ability to activate the channel under near-physiological conditions provides a significant advantage for studying TRPM7-mediated signaling and its functional consequences. This guide has provided a detailed overview of its mechanism of action, quantitative effects, and the experimental protocols necessary for its application in research. By understanding these technical aspects, researchers and drug development professionals can confidently employ this compound to further unravel the complexities of TRPM7 and explore its potential as a therapeutic target.

References

- 1. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TRPM7, Magnesium, and Signaling [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Naltriben - Wikipedia [en.wikipedia.org]

- 9. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells | Semantic Scholar [semanticscholar.org]

- 15. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Naltriben Mesylate: A Comprehensive Technical Guide to its Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltriben mesylate is a potent and highly selective antagonist of the delta-opioid receptor (δ-opioid receptor), with a notable preference for the δ₂ subtype.[1][2] This characteristic has established it as an invaluable pharmacological tool for elucidating the physiological and pathological roles of this specific opioid receptor subtype. Beyond its canonical role as a δ-opioid receptor antagonist, this compound has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, revealing a more complex pharmacological profile. This guide provides an in-depth exploration of the biological functions of this compound, its mechanisms of action, and detailed experimental protocols for its investigation.

Core Biological Function: Delta-Opioid Receptor Antagonism

This compound's primary biological function is its competitive antagonism of the δ-opioid receptor. Opioid receptors, including the μ (mu), κ (kappa), and δ subtypes, are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids.[3] Upon activation by an agonist, these receptors trigger intracellular signaling cascades, typically leading to the inhibition of adenylyl cyclase, reduced intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.

This compound binds to the δ-opioid receptor with high affinity, thereby preventing the binding of endogenous ligands (e.g., enkephalins) and exogenous agonists. This blockade inhibits the downstream signaling typically associated with δ-opioid receptor activation.

Subtype Selectivity

A key feature of Naltriben is its selectivity for the δ₂-opioid receptor subtype over the δ₁ subtype.[1][4] This has been instrumental in differentiating the distinct physiological roles attributed to these subtypes.

Interaction with Other Opioid Receptors

While highly selective for the δ-opioid receptor, this compound can interact with other opioid receptors at higher concentrations. It has been shown to act as a noncompetitive antagonist at the μ-opioid receptor and a kappa-opioid agonist at high doses.

Emerging Role: TRPM7 Channel Activation

Recent research has unveiled a novel function of Naltriben as an activator of the TRPM7 channel. TRPM7 is a ubiquitously expressed ion channel with a unique dual function as a channel and a kinase. It plays a critical role in cellular magnesium homeostasis, proliferation, and migration.

Naltriben's activation of TRPM7 has been implicated in promoting the migration and invasion of glioblastoma cells. This discovery opens new avenues for investigating the therapeutic potential and off-target effects of Naltriben and related compounds, particularly in the context of cancer biology.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the interaction of Naltriben with its primary targets.

| Target | Parameter | Value | Species/System |

| μ-Opioid Receptor | Kᵢ | 19.79 ± 1.12 nM | Rat cortex membranes |

| κ₂-Opioid Receptor | Kᵢ | 82.75 ± 6.32 nM | Rat cortex membranes |

| TRPM7 Channel | EC₅₀ | ~20 µM | Recombinant TRPM7 |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

Signaling Pathways

This compound modulates multiple signaling pathways through its interaction with the δ-opioid receptor and the TRPM7 channel.

Delta-Opioid Receptor Signaling

As an antagonist, Naltriben blocks the canonical Gαi-coupled signaling pathway of the δ-opioid receptor. This prevents the agonist-induced inhibition of adenylyl cyclase, leading to a maintenance of cellular cAMP levels.

TRPM7-Mediated Signaling

Activation of the TRPM7 channel by Naltriben leads to an influx of Ca²⁺ ions. This increase in intracellular calcium can subsequently activate downstream signaling cascades, such as the MAPK/ERK pathway, which is known to be involved in cell migration and proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological function of this compound.

Radioligand Binding Assay for Opioid Receptors

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for opioid receptors.

Workflow Diagram:

Methodology:

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the opioid receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

Varying concentrations of this compound (or vehicle for total binding).

-

A fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for μ-opioid receptors, [³H]DPDPE for δ-opioid receptors).

-

Cell membrane preparation.

-

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled competing ligand (e.g., naloxone).

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of Naltriben that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for TRPM7 Channels

This protocol is used to measure the activation of TRPM7 channels by this compound.

Workflow Diagram:

Methodology:

-

Cell Preparation:

-

Culture cells known to express TRPM7 channels (e.g., HEK293 cells overexpressing TRPM7, or U87 glioblastoma cells) on glass coverslips.

-

-

Patch-Clamp Recording:

-

Transfer a coverslip to a recording chamber on an inverted microscope.

-

Fill a glass micropipette with an appropriate intracellular solution and mount it on the patch-clamp amplifier headstage.

-

Approach a single cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell at a holding potential (e.g., -60 mV).

-

Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPM7 currents.

-

Record baseline currents in the extracellular solution.

-

Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

Record the currents in the presence of Naltriben.

-

-

Data Analysis:

-

Measure the current amplitude at specific voltages (e.g., +80 mV) before and after the application of Naltriben.

-

Construct current-voltage (I-V) curves to visualize the change in channel conductance.

-

Calculate the potentiation of the TRPM7 current by Naltriben as the percentage increase in current amplitude compared to the baseline.

-

Generate a dose-response curve by applying different concentrations of Naltriben to determine the EC₅₀.

-

Western Blot Analysis of MAPK/ERK Pathway Activation

This protocol is used to assess the effect of this compound on the phosphorylation of key proteins in the MAPK/ERK signaling pathway.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., U87 glioblastoma cells) to 70-80% confluency.

-

Treat the cells with this compound at various concentrations and for different time points. Include an untreated control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein to the total protein and the loading control to determine the relative change in protein phosphorylation.

-

Conclusion

This compound is a multifaceted pharmacological agent with a well-established role as a selective δ₂-opioid receptor antagonist and an emerging function as a TRPM7 channel activator. This dual activity makes it a powerful tool for dissecting the intricate signaling pathways governed by these two distinct molecular targets. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers in pharmacology, neuroscience, and oncology, facilitating further investigation into the complex biological functions of this compound and its potential therapeutic applications.

References

- 1. Naltriben - Wikipedia [en.wikipedia.org]

- 2. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delta-opioid-receptor-mediated inhibition of adenylate cyclase is transduced specifically by the guanine-nucleotide-binding protein Gi2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Participation of delta opioid receptor subtypes in the stimulation of adenylyl cyclase activity in rat olfactory bulb - PubMed [pubmed.ncbi.nlm.nih.gov]

Naltriben Mesylate in Neuroscience Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naltriben (B52518) mesylate is a highly selective and potent antagonist of the delta (δ)-opioid receptor, with a notable preference for the δ₂ subtype.[1][2] Its unique pharmacological profile, which also includes activity as a positive gating modulator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel and potential kappa (κ)-opioid receptor agonism at higher doses, makes it an invaluable tool in neuroscience research.[3][4] This guide provides a comprehensive overview of naltriben mesylate, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its use in both in vitro and in vivo studies.

Core Mechanisms of Action

This compound exerts its effects primarily through two distinct molecular targets: the δ-opioid receptor and the TRPM7 ion channel.

Delta-Opioid Receptor Antagonism

As a selective antagonist, this compound binds to the δ-opioid receptor without activating it, thereby blocking the binding of endogenous and exogenous agonists.[3] This action is crucial for studying the physiological and pathological roles of the δ-opioid system, including its involvement in pain modulation, mood regulation, and addiction. The antagonism of the δ-opioid receptor by naltriben can prevent the downstream signaling cascade typically initiated by agonist binding, which includes the inhibition of adenylyl cyclase and modulation of ion channel activity through G-protein coupling.

TRPM7 Channel Activation

In addition to its effects on the opioid system, this compound has been identified as a positive gating modulator of the TRPM7 channel, a non-selective cation channel with a crucial role in cellular magnesium homeostasis and signaling.[4][5] Naltriben's activation of TRPM7 leads to an influx of cations, including Ca²⁺, which can trigger various intracellular signaling pathways, most notably the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway.[5]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of naltriben at its primary molecular targets.

| Receptor Subtype | Ligand | Kᵢ (nM) | Species/Tissue | Reference |

| μ-Opioid | [³H]DAMGO | 19.79 ± 1.12 | Rat Cerebral Cortex | [6] |

| κ₂-Opioid | [³H]Diprenorphine | 82.75 ± 6.32 | Rat Cerebral Cortex | [6] |

| δ-Opioid | [³H]Naltriben | - | Mouse Brain (in vivo) | [1] |

| Note: A direct in vitro Kᵢ value for naltriben at the δ-opioid receptor from a competitive binding assay is not readily available in the cited literature. However, in vivo studies demonstrate high-affinity, selective binding to δ-opioid receptors.[1] |

| Channel | Effect | EC₅₀ | Cell Line | Reference |

| TRPM7 | Positive Gating Modulator | ~20 µM | Human Glioblastoma (U87) | [5] |

Signaling Pathways

The dual actions of this compound result in the modulation of distinct signaling cascades.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a competitive binding assay to determine the affinity of this compound for opioid receptors.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors), and varying concentrations of this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vivo Antagonism: Tail-Flick Test

This protocol describes the use of the tail-flick test to assess the antagonist effects of this compound against opioid-induced analgesia in rodents.[3]

Methodology:

-

Animal Acclimation: Acclimate rodents (e.g., rats or mice) to the testing environment and restraining devices to minimize stress.

-

Baseline Measurement: Measure the baseline tail-flick latency by applying a focused beam of radiant heat to the ventral surface of the tail and recording the time taken for the animal to flick its tail away from the heat source. A cut-off time is typically set to prevent tissue damage.

-

Drug Administration: Administer this compound (e.g., 1 mg/kg, subcutaneously) a set time before the administration of a δ-opioid agonist (e.g., [D-Pen²,D-Pen⁵]enkephalin (DPDPE) or [D-Ala²,Glu⁴]deltorphin (DELT)).[3] A vehicle control group should also be included.

-

Post-Treatment Measurement: At the time of peak agonist effect, re-measure the tail-flick latency.

-

Data Analysis: Compare the tail-flick latencies between the control group, the agonist-only group, and the naltriben-plus-agonist group. A significant reduction in the analgesic effect of the agonist in the presence of naltriben indicates antagonism.

In Vitro Functional Assay: Whole-Cell Patch-Clamp Electrophysiology for TRPM7

This protocol details the use of whole-cell patch-clamp to measure the potentiation of TRPM7 currents by this compound in a suitable cell line.[5]

Methodology:

-

Cell Culture: Culture a suitable cell line endogenously expressing TRPM7 channels (e.g., U87 human glioblastoma cells) on glass coverslips.[5]

-

Electrophysiological Recording:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Use a patch-clamp amplifier and a micromanipulator to approach a single cell with a glass micropipette filled with an appropriate internal solution.

-

Establish a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential and apply voltage ramps to elicit TRPM7-like currents.

-

-

Drug Application: After recording a stable baseline current, perfuse the recording chamber with an external solution containing this compound (e.g., 50 µM).[5]

-

Data Acquisition and Analysis: Record the changes in current amplitude in response to naltriben application. A significant increase in the outward rectifying current is indicative of TRPM7 potentiation.[5] Following maximal potentiation, perfuse with the control external solution to observe the washout of the drug effect.

Conclusion

This compound is a multifaceted pharmacological tool with high selectivity for the δ-opioid receptor and a distinct activating effect on the TRPM7 channel. Its utility in neuroscience research is extensive, enabling the deconvolution of complex signaling pathways and the characterization of the physiological roles of its molecular targets. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the field, facilitating the design and execution of rigorous and reproducible experiments to further our understanding of the intricate workings of the nervous system.

References

- 1. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naltriben - Wikipedia [en.wikipedia.org]

- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Naltriben Mesylate: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltriben mesylate, a potent and selective antagonist of the delta-opioid receptor (δ-opioid receptor), particularly the δ2 subtype, has emerged as a valuable pharmacological tool with significant therapeutic potential.[1][2] Its complex pharmacology, which also includes activity as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, opens up diverse avenues for research in neurology, oncology, and pain management.[3] This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its binding affinity, signaling pathways, and detailed experimental protocols for its investigation. The information is intended to support researchers and drug development professionals in exploring the multifaceted therapeutic applications of this compound.

Core Pharmacology and Mechanism of Action

This compound primarily acts as a high-affinity, selective antagonist at the δ-opioid receptor. Its selectivity for the δ2 subtype over the δ1 subtype has been instrumental in differentiating the physiological roles of these receptor variants.[2] At higher concentrations, Naltriben can also exhibit agonist activity at the kappa-opioid receptor (κ-opioid receptor).[4]

A key aspect of Naltriben's pharmacological profile is its ability to activate the TRPM7 channel, a non-selective cation channel. This activity is independent of its opioid receptor antagonism and has been implicated in its effects on cancer cell biology.[3]

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity at different targets.

| Target | Parameter | Value | Species/Cell Line | Reference |

| δ2-Opioid Receptor | Ki | 0.013 nM | Mouse (CHO-DG44 cells) | [5] |

| κ-Opioid Receptor | Ki | 13 nM | Mouse (PC12 cells) | [5] |

| μ-Opioid Receptor | Ki | 12 nM | Rat (COS-7 cells) | [5] |

| δ1-Opioid Receptor | Potency Ratio | 9.6- to 12.9-fold more potent than (E)-7-Benzylidenenaltrexone (a selective δ1 antagonist) | Mouse (in vivo) | [1] |

| TRPM7 Channel | EC50 | ~20 µM | Not Specified |

Table 1: Binding Affinities and Potency of this compound

| Cell Line | Assay | Naltriben Concentration | Parameter | Result | Reference |

| U87 Glioblastoma | Wound Healing | 50 µM | % Wound Closure (12h) | 98.7 ± 0.2% (vs. 44.3 ± 5.9% in control) | |

| U87 Glioblastoma | Matrigel Invasion | 50 µM | Invading Cells (12h) | 127 ± 5 (vs. 89 ± 3 in control) | [6] |

| U87 Glioblastoma | Western Blot | 50 µM | MMP-2 Upregulation | 2.56-fold increase vs. control | |

| U87 Glioblastoma | Western Blot | 50 µM | p-ERK1/2 Upregulation | 1.88-fold increase vs. control |

Table 2: In Vitro Efficacy of this compound in Glioblastoma Cells

Therapeutic Potential

The dual activity of this compound as a δ-opioid receptor antagonist and a TRPM7 activator suggests its potential in a range of therapeutic areas.

Neuropathic Pain

As a δ-opioid receptor antagonist, this compound is a valuable tool for investigating the role of the δ-opioid system in pain modulation. Its use in preclinical models of neuropathic pain can help elucidate the complex mechanisms underlying this debilitating condition.[4]

Oncology

The activation of TRPM7 channels by Naltriben and the subsequent downstream signaling have been shown to enhance glioblastoma cell migration and invasion.[3] This seemingly pro-cancerous effect in vitro highlights the importance of further research to understand the context-dependent roles of TRPM7 activation in different cancer types and the potential for targeting this pathway.

Neuroprotection

Preliminary evidence suggests a potential neuroprotective role for Naltriben against glutamate-induced neurotoxicity. This opens avenues for investigating its utility in neurodegenerative diseases and conditions involving excitotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, which can be adapted for the study of this compound.

Radioligand Binding Assay for δ-Opioid Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for the δ-opioid receptor.

Materials:

-

Cell membranes expressing the δ-opioid receptor (e.g., from CHO or HEK293 cells)

-

[3H]-Naltrindole (radioligand)

-

This compound (competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

96-well plates

Procedure:

-

Membrane Preparation: Homogenize cells expressing the δ-opioid receptor in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Total Binding: Cell membranes, [3H]-Naltrindole, and binding buffer.

-

Non-specific Binding: Cell membranes, [3H]-Naltrindole, and a high concentration of unlabeled naltrindole (B39905) (e.g., 10 µM).

-

Competition: Cell membranes, [3H]-Naltrindole, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

In Vivo Model of Neuropathic Pain: Chronic Constriction Injury (CCI)

This protocol describes the CCI model in rats, a widely used model to induce neuropathic pain.[5][6][8][9]

Materials:

-

Adult male Sprague-Dawley or Wistar rats (200-250 g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments (scissors, forceps)

-

4-0 chromic gut or silk sutures

-

Wound clips or sutures for skin closure

Procedure:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.

-

Surgical Exposure: Make a skin incision on the lateral surface of the mid-thigh of one hind limb. Bluntly dissect the biceps femoris muscle to expose the sciatic nerve.

-

Nerve Ligation: Proximal to the sciatic nerve trifurcation, loosely tie four ligatures (chromic gut or silk) around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tightened until they elicit a brief twitch in the corresponding hind limb.

-

Wound Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

-

Post-operative Care: Allow the animal to recover in a clean cage. Monitor for signs of infection or distress.

-

Behavioral Testing: Assess the development of neuropathic pain behaviors (e.g., mechanical allodynia, thermal hyperalgesia) starting a few days after surgery and continuing for several weeks.

-

Mechanical Allodynia: Use von Frey filaments of increasing stiffness to determine the paw withdrawal threshold.

-

Thermal Hyperalgesia: Use a radiant heat source (e.g., Hargreaves apparatus) to measure the paw withdrawal latency.

-

-

Drug Administration: Administer this compound (e.g., intraperitoneally or intrathecally) at various doses and time points to assess its effect on neuropathic pain behaviors.

Glioblastoma Cell Invasion Assay (Boyden Chamber Assay)

This protocol describes an in vitro assay to assess the effect of this compound on glioblastoma cell invasion.[6]

Materials:

-

Glioblastoma cell line (e.g., U87)

-

Boyden chamber inserts with a porous membrane (e.g., 8 µm pore size)

-

Matrigel (or other basement membrane extract)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

This compound

-

Chemoattractant (e.g., FBS)

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Insert Preparation: Coat the top surface of the Boyden chamber insert membranes with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Starve the glioblastoma cells in serum-free medium for 24 hours. Resuspend the cells in serum-free medium containing the desired concentration of this compound or vehicle control. Seed the cells into the upper chamber of the inserts.

-

Invasion: Place the inserts into the wells of a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS) in the lower chamber.

-

Incubation: Incubate the plate for a specified time (e.g., 12-24 hours) to allow for cell invasion through the Matrigel and the membrane.

-

Cell Removal: After incubation, remove the non-invading cells from the top surface of the membrane using a cotton swab.

-

Staining: Fix and stain the invading cells on the bottom surface of the membrane with a staining solution like crystal violet.

-

Quantification: Count the number of stained, invaded cells in several random fields of view under a microscope.

-

Data Analysis: Compare the number of invading cells in the this compound-treated group to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound.

Signaling Pathways

Experimental Workflows

Conclusion

This compound is a compound with a rich and complex pharmacology that extends beyond its well-established role as a selective δ-opioid receptor antagonist. Its activity as a TRPM7 channel activator unveils novel therapeutic possibilities and research directions, particularly in oncology. This technical guide provides a foundational resource for scientists to design and execute experiments aimed at further elucidating the therapeutic potential of this compound. A thorough understanding of its dual mechanism of action is crucial for the rational design of future studies and the potential translation of this compound into clinical applications.

References

- 1. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naltriben - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 6. mdbneuro.com [mdbneuro.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]

- 9. Mechanisms of Neuropathic Pain and Pain-Relieving Effects of Exercise Therapy in a Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

Naltriben Mesylate in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltriben mesylate, a selective δ2-opioid receptor antagonist, has emerged as a significant tool in cancer research due to its additional role as a potent activator of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][2] This dual functionality provides a unique avenue for investigating the complex signaling pathways involved in cancer progression. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cancer cell behavior, and its influence on the tumor microenvironment, with a focus on glioblastoma and potential implications for other malignancies. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

Naltriben was initially characterized as a potent and selective antagonist for the delta-opioid receptor, aiding in the differentiation of δ-opioid receptor subtypes.[3] More recently, its function as a TRPM7 channel activator has garnered significant attention in the context of oncology.[4] The TRPM7 channel, a ubiquitously expressed ion channel with kinase activity, is implicated in various cellular processes critical to cancer progression, including proliferation, migration, and invasion.[5][6] this compound serves as a valuable chemical probe to elucidate the role of TRPM7 in various cancer types, including glioblastoma, pancreatic cancer, and breast cancer.[4][7][8]

Mechanism of Action

This compound's primary mechanism in the context of recent cancer research is the potentiation of TRPM7 channel activity.[4] This activation leads to an influx of divalent cations, most notably Ca2+ and Mg2+, into the cancer cells.[4] The resulting increase in intracellular calcium concentration triggers downstream signaling cascades that modulate key cellular functions.[4][9]

Signaling Pathways

One of the most well-documented pathways activated by Naltriben-mediated TRPM7 activation is the MAPK/ERK signaling cascade.[4] This pathway is a critical regulator of cell growth, differentiation, and survival.[4] In contrast, studies in glioblastoma cells have shown that Naltriben does not significantly affect the PI3K/Akt signaling pathway, which is another crucial regulator of cell survival and proliferation.[4]

The activation of the MAPK/ERK pathway by Naltriben has been shown to upregulate the expression of Matrix Metalloproteinase-2 (MMP-2), an enzyme that degrades the extracellular matrix and facilitates cancer cell invasion.[4]

References

- 1. clyte.tech [clyte.tech]

- 2. MTT (Assay protocol [protocols.io]

- 3. benchchem.com [benchchem.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Matrigel Invasion Assay Protocol [bio-protocol.org]

- 6. 3.4. Western Blotting and Detection [bio-protocol.org]

- 7. broadpharm.com [broadpharm.com]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The TRPM7 channel reprograms cellular glycolysis to drive tumorigenesis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Naltriben Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naltriben (B52518) mesylate is a highly selective antagonist of the delta-opioid receptor (DOR), playing a crucial role in the pharmacological exploration of the opioid system. Its preference for the δ₂ subtype has made it an invaluable tool for differentiating the roles of various DOR subtypes in physiological and pathological processes.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Naltriben and its analogs, detailing the molecular determinants of their interaction with the delta-opioid receptor. The guide also outlines key experimental protocols and visualizes the associated signaling pathways to support further research and drug development endeavors.

Core Structure and Pharmacophore

Naltriben is a derivative of naltrexone, featuring a rigid pentacyclic morphinan (B1239233) skeleton. The core pharmacophore for its antagonist activity at the delta-opioid receptor is centered around the tyramine (B21549) moiety embedded within the structure, a common feature for many opioid ligands. The key structural features contributing to its high affinity and selectivity include the N-cyclopropylmethyl group, the 14-hydroxyl group, and the extended aromatic system resulting from the fusion of a benzofuran (B130515) ring to the C-ring of the morphinan core.

Structure-Activity Relationship of Naltriben Analogs

| Compound | R Group (at C5' of Indole) | δ Ki (nM) | μ Ki (nM) | κ Ki (nM) | δ Selectivity (μ/δ) | δ Selectivity (κ/δ) |

| Naltrindole (B39905) | H | 0.12 | 16.3 | 21.4 | 136 | 178 |

| Naltriben | (Benzofuran) | ~0.05-0.1 | >100 | >100 | >1000 | >1000 |

| 5'-Phenyl | Phenyl | 1.29 | 114 | 201 | 88 | 156 |

| 5'-Nitro | NO₂ | 0.45 | 45.2 | 87.3 | 100 | 194 |

| 5'-Amino | NH₂ | 0.28 | 28.7 | 55.1 | 103 | 197 |

| 5'-Cyano | CN | 0.76 | 89.3 | 154 | 118 | 203 |

Note: Data for naltrindole analogs are adapted from published studies and are intended to illustrate general SAR trends. The Ki values for Naltriben are approximate and collated from various sources for comparative purposes.

Key SAR Observations:

-

The Benzofuran Moiety: The replacement of the indole (B1671886) ring of naltrindole with a benzofuran ring in Naltriben is a critical modification that significantly enhances selectivity for the delta-opioid receptor over mu- and kappa-opioid receptors.

-

Substitution at the 5'-Position: Modifications at the 5'-position of the indole ring in naltrindole analogs demonstrate that both electron-donating and electron-withdrawing groups are tolerated, with varying impacts on affinity. This suggests that this position can be modified to fine-tune the pharmacological profile.

-

The N-Cyclopropylmethyl Group: This group is crucial for antagonist activity at opioid receptors.

-

The 14-Hydroxyl Group: The presence of the 14-hydroxyl group generally contributes to high affinity at opioid receptors.

Experimental Protocols

Radioligand Binding Assay for Delta-Opioid Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of test compounds for the delta-opioid receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from CHO or HEK293 cells stably expressing the human delta-opioid receptor.

-

Radioligand: [³H]-Naltrindole or another suitable high-affinity DOR radioligand.

-

Test compounds (e.g., Naltriben mesylate and its analogs).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Naloxone (10 µM) or another suitable opioid ligand at a high concentration.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the delta-opioid receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and the non-specific binding control.

-

Competition Binding: Cell membranes, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for determining the binding affinity of Naltriben analogs.

cAMP Functional Assay for Antagonist Activity

This assay determines the functional antagonist activity of test compounds by measuring their ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

-

CHO or HEK293 cells stably co-expressing the human delta-opioid receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase).

-

DOR agonist (e.g., DPDPE or SNC80).

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

Test compounds (e.g., this compound and its analogs).

-

Assay medium (e.g., DMEM with 0.1% BSA).

-

cAMP detection kit.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound (antagonist) for 15-30 minutes.

-

Stimulation: Add a fixed concentration of the DOR agonist (typically EC₅₀ to EC₈₀) and forskolin to the wells.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

Data Analysis: Plot the cAMP levels against the concentration of the test compound to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist's effect.

Caption: Workflow for assessing the antagonist activity of Naltriben analogs.

Signaling Pathways

Delta-Opioid Receptor Antagonism

As a DOR antagonist, Naltriben blocks the canonical Gαi/o-coupled signaling pathway typically activated by DOR agonists. This prevents the inhibition of adenylyl cyclase, leading to a maintenance of intracellular cAMP levels that would otherwise be decreased by an agonist.

Caption: Naltriben blocks agonist-induced inhibition of adenylyl cyclase.

Off-Target Activity: TRPM7 Channel Activation

Interestingly, Naltriben has been shown to act as an agonist on the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a non-opioid target.[3] This activation leads to calcium influx and subsequent downstream signaling through the MAPK/ERK pathway.

Caption: Naltriben activates the TRPM7 channel, leading to MAPK/ERK signaling.

Conclusion

This compound remains a cornerstone in the study of delta-opioid receptors due to its high affinity and selectivity. The structure-activity relationships of its analogs, largely inferred from studies on similar naltrindole derivatives, highlight the critical role of the benzofuran moiety and offer avenues for the design of novel DOR ligands with tailored pharmacological profiles. The provided experimental protocols and signaling pathway diagrams serve as a resource for researchers aiming to further elucidate the intricate roles of the delta-opioid system and to develop next-generation therapeutics with improved efficacy and safety. The off-target activity of Naltriben on TRPM7 channels also presents both a challenge and an opportunity, warranting further investigation into its potential polypharmacological effects.

References

- 1. Naltriben - Wikipedia [en.wikipedia.org]

- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Naltriben Mesylate: A Technical Guide to its History, Discovery, and Pharmacological Profile

A Comprehensive Overview for Researchers and Drug Development Professionals

Naltriben (B52518) mesylate, a potent and selective δ₂-opioid receptor antagonist, has played a pivotal role in the pharmacological dissection of the delta-opioid system. Its discovery and subsequent characterization have not only advanced our understanding of opioid receptor subtypes but have also unveiled novel therapeutic avenues, including its more recently discovered activity as a transient receptor potential melastatin 7 (TRPM7) channel activator. This in-depth technical guide provides a comprehensive overview of the history, synthesis, and key experimental findings related to Naltriben mesylate, tailored for researchers, scientists, and drug development professionals.

History and Discovery

The development of Naltriben is intrinsically linked to the broader effort to understand the heterogeneity of opioid receptors. In the late 20th century, compelling pharmacological evidence suggested the existence of subtypes within the delta (δ)-opioid receptor class, leading to the initial classification of δ₁ and δ₂ subtypes. A significant breakthrough in this area came from the laboratory of Dr. Philip S. Portoghese at the University of Minnesota, a key figure in the design and synthesis of selective opioid receptor ligands.

The journey to Naltriben began with the development of naltrindole (B39905), a potent and selective non-peptide δ-opioid receptor antagonist. Building upon this scaffold, Portoghese and his team synthesized a series of analogs to probe the structure-activity relationships of δ-opioid receptor ligands. Naltriben, the benzofuran (B130515) analog of naltrindole, emerged from this systematic approach. It was found to exhibit a distinct pharmacological profile, showing a higher affinity for the δ₂ subtype, which was instrumental in providing evidence for the existence of these receptor subtypes.[1] This discovery provided the scientific community with a crucial chemical tool to differentiate the physiological and pathological roles of δ₁ and δ₂ opioid receptors.

Synthesis of this compound

The synthesis of Naltriben is achieved through the Fischer indole (B1671886) synthesis, a classic method for preparing indoles. In the case of Naltriben's precursor, naltrindole, and its analogs, this involves the reaction of naltrexone (B1662487) with a substituted phenylhydrazine.[2][3] For Naltriben itself, a variation of this method is employed, reacting naltrexone hydrochloride with O-phenylhydroxylamine hydrochloride.[4][5] This reaction is typically carried out under acidic conditions. The mesylate salt is then formed by treating the free base with methanesulfonic acid.

General Synthetic Scheme:

-

Step 1: Fischer Indolization. Naltrexone hydrochloride is reacted with O-phenylhydroxylamine hydrochloride in an acidic aqueous solution. This reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[6][6]-sigmatropic rearrangement (the Fischer indole synthesis) to form the benzofuran ring system fused to the morphinan (B1239233) core of naltrexone.

-

Step 2: Salt Formation. The resulting Naltriben free base is then treated with methanesulfonic acid to yield this compound, a more stable and soluble salt form suitable for experimental use.

Pharmacological Profile and Quantitative Data

This compound is primarily characterized as a potent and selective δ₂-opioid receptor antagonist. However, its pharmacological profile extends beyond the opioid system, as it has been identified as an activator of the TRPM7 ion channel.

Opioid Receptor Binding Affinity

Naltriben exhibits high affinity and selectivity for the δ-opioid receptor, with a preference for the δ₂ subtype. Its binding affinity for μ- and κ-opioid receptors is significantly lower. The following table summarizes the binding affinities (Ki) of Naltriben for the different opioid receptors.

| Receptor Subtype | Binding Affinity (Ki) (nM) | Cell Line/Tissue | Reference |

| δ-Opioid Receptor | 0.013 | CHO-DG44 cells (mouse receptor) | [4] |

| μ-Opioid Receptor | 12 | COS-7 cells (rat receptor) | [4] |

| κ-Opioid Receptor | 13 | PC12 cells (mouse receptor) | [4] |

TRPM7 Channel Activation

More recently, Naltriben has been identified as a selective activator of the TRPM7 channel, a ubiquitously expressed ion channel involved in a variety of cellular processes.

| Channel | Activity | Potency (EC₅₀) (μM) | Cell Line | Reference |

| TRPM7 | Activator | 20.7 | HEK293 cells (mouse TRPM7) | [4] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological activity of this compound.

Delta-Opioid Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of Naltriben for the δ-opioid receptor.

Objective: To quantify the affinity of this compound for the δ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing the δ-opioid receptor (e.g., CHO-K1 cells)

-

Radioligand: [³H]-Naltrindole or other suitable δ-opioid receptor radioligand

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: In a series of tubes, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound in the assay buffer.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of Naltriben that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Western Blot Analysis of MAPK/ERK Pathway Activation

This protocol is used to assess the effect of Naltriben on the activation of the MAPK/ERK signaling pathway, often in the context of its TRPM7-mediated effects in cancer cells.

Objective: To determine the level of phosphorylated (activated) ERK1/2 in response to Naltriben treatment.

Materials:

-

Cell line of interest (e.g., U87 glioblastoma cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture the cells to the desired confluency and then treat with various concentrations of this compound for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize the data.

-

Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated ERK to total ERK.

Signaling Pathways and Experimental Workflows

Naltriben-Induced MAPK/ERK Signaling in Glioblastoma

Naltriben's activation of the TRPM7 channel in glioblastoma cells leads to an influx of calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ acts as a second messenger, initiating a signaling cascade that results in the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. Activated ERK then translocates to the nucleus and phosphorylates transcription factors, leading to the expression of genes involved in cell migration and invasion.

Caption: Naltriben activates the MAPK/ERK pathway in glioblastoma cells.

Experimental Workflow for Radioligand Binding Assay

The workflow for a radioligand binding assay involves a series of sequential steps to determine the binding affinity of a test compound.

Caption: Workflow for a delta-opioid receptor radioligand binding assay.

Preclinical and Clinical Status

Preclinical studies have demonstrated the utility of Naltriben in vivo. For example, it has been shown to selectively attenuate alcohol intake in alcohol-preferring rats.[4] More recent preclinical research has explored its neuroprotective effects against glutamate-induced toxicity. To date, there is no publicly available information on clinical trials of this compound in humans. Its use has been confined to preclinical research as a pharmacological tool to investigate the roles of δ₂-opioid receptors and TRPM7 channels.

Conclusion

This compound remains a cornerstone tool for opioid research, enabling the detailed investigation of δ-opioid receptor subtypes. Its more recent identification as a TRPM7 activator has opened up new avenues of research into its potential roles in cancer biology and other physiological processes. This guide provides a foundational understanding of Naltriben's history, synthesis, and pharmacological characterization, offering a valuable resource for scientists and researchers in the field of drug discovery and development.

References

- 1. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, opioid receptor binding, and bioassay of naltrindole analogues substituted in the indolic benzene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solid-phase synthesis of naltrindole derivatives using Fischer indole synthesis based on one-pot release and cyclization methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis in water: simple, efficient preparation of naltrindole, naltriben and analogs - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of the therapeutic potential of naltriben against glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Naltriben Mesylate: A Technical Whitepaper on its Noncompetitive Antagonism at the Mu-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltriben (B52518) mesylate, a derivative of naltrexone (B1662487), is widely recognized as a selective antagonist for the delta-opioid receptor, particularly the δ2 subtype. However, compelling evidence demonstrates that naltriben also functions as a noncompetitive antagonist at the mu-opioid receptor (MOR). This technical guide provides an in-depth analysis of naltriben's interaction with the MOR, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways. This information is critical for researchers investigating opioid pharmacology and for professionals involved in the development of novel therapeutics targeting the opioid system.

Introduction

Opioid receptors, primarily classified into mu (µ), delta (δ), and kappa (κ) types, are the principal targets for both endogenous opioid peptides and exogenous opioid analgesics. The mu-opioid receptor is of particular interest as it mediates the analgesic effects of clinically significant opioids like morphine, but also their adverse effects such as respiratory depression and dependence. While competitive antagonists like naloxone (B1662785) and naltrexone bind to the same site as agonists and block their effects, noncompetitive antagonists bind to a different (allosteric) site on the receptor. This can lead to a conformational change in the receptor that prevents agonist binding or activation, resulting in a depression of the maximal agonist response that cannot be surmounted by increasing agonist concentration. Naltriben's activity as a noncompetitive antagonist at the MOR presents a unique pharmacological profile with implications for opioid research and drug development.

Quantitative Pharmacological Data

The interaction of naltriben mesylate with the mu-opioid receptor has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonism.

| Binding Affinity of Naltriben at Opioid Receptors | |

| Receptor Type | Ki (nM) |

| Mu (µ) | 19.79 ± 1.12[1] |

| Delta (δ) | High affinity (δ2 selective)[2][3] |

| Kappa (κ) | Lower affinity |

| Functional Antagonism of Naltriben at the Mu-Opioid Receptor | |

| Parameter | Observation |

| Effect on DAMGO Dose-Response Curve | Shifted to the right and attenuated the maximal effect at 30 nM Naltriben[1] |

| Nature of Antagonism | Noncompetitive[1] |

Experimental Protocols

The characterization of naltriben's noncompetitive antagonism at the MOR relies on established experimental methodologies. Detailed protocols for two key assays are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the binding affinity of this compound for the mu-opioid receptor.

Materials:

-

Cell membranes prepared from cells expressing the mu-opioid receptor (e.g., CHO-MOR or HEK-MOR cells).

-

Radioligand: [3H]DAMGO (a selective mu-opioid agonist).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the MOR in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add increasing concentrations of this compound.

-

Add a fixed concentration of [3H]DAMGO (typically at its Kd value).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]DAMGO (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay